2-Chloro-3,4,5,6-tetrafluorophenol
Description
Significance of Highly Fluorinated Aromatic Compounds in Modern Chemistry
Highly fluorinated aromatic compounds are a class of molecules that have garnered considerable attention in recent decades. numberanalytics.com The strategic incorporation of multiple fluorine atoms into an aromatic ring dramatically alters its fundamental electronic and steric properties. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the aromatic system, which can influence the molecule's reactivity, stability, and physical characteristics. numberanalytics.com This modification of molecular properties has led to the widespread application of fluorinated aromatics in diverse areas such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net
In medicinal chemistry, the introduction of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity to target enzymes. researchgate.netnih.gov For instance, the antidepressant fluoxetine (B1211875) is a notable example of a pharmaceutical whose synthesis involves a fluorinated aromatic intermediate. numberanalytics.com In materials science, the unique properties of these compounds are harnessed to create advanced polymers with high thermal stability and specialized liquid crystals. numberanalytics.comresearchgate.netnih.gov The development of synthetic methods to access molecules with a high density of C-F bonds is a key research objective, with perfluoroarenes (where all hydrogens are replaced by fluorine) representing an extreme example of this chemical class. researchgate.net
Structural Characteristics and Nomenclature of 2-Chloro-3,4,5,6-tetrafluorophenol
This compound is a polyhalogenated aromatic compound. Its identity is precisely defined by its chemical structure and systematic nomenclature. The molecule consists of a phenol (B47542) backbone, which is a benzene (B151609) ring bonded to a hydroxyl (-OH) group. In this specific compound, the hydrogen atoms at positions 3, 4, 5, and 6 of the benzene ring are substituted by fluorine atoms, and a chlorine atom is present at the 2-position.
The systematic IUPAC name for this compound is this compound. vulcanchem.com It is assigned the Chemical Abstracts Service (CAS) Registry Number 14754-07-5. aobchem.com The molecular formula is C₆HClF₄O, corresponding to a molecular weight of 200.52 g/mol . vulcanchem.com The structure is characterized by a planar aromatic ring with significant electron-withdrawing effects due to the combined inductive effects of the four fluorine atoms and the chlorine atom. vulcanchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound vulcanchem.com |
| CAS Number | 14754-07-5 aobchem.com |
| Molecular Formula | C₆HClF₄O vulcanchem.comaobchem.com |
| Molecular Weight | 200.52 g/mol vulcanchem.com |
| SMILES | C1(=C(C(=C(C(=C1F)F)Cl)F)F)O vulcanchem.com |
| InChI | InChI=1S/C6HClF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H vulcanchem.com |
| InChIKey | DYRVFYHTONHQSA-UHFFFAOYSA-N vulcanchem.com |
Overview of Research Trajectories for Halogenated Phenols in Chemical Science
Halogenated phenols as a broader class of compounds are subjects of extensive research for several reasons. Due to their widespread use in industrial applications, including the synthesis of pesticides, dyes, and plastics, they are often found as environmental contaminants. sigmaaldrich.com Consequently, a significant area of research focuses on their environmental fate, transport, and degradation. rsc.org Studies have investigated the mechanisms of their breakdown, for example, through reactions with hydroxyl radicals in the atmosphere or via photocatalytic degradation. rsc.orgresearchgate.net
Beyond their environmental relevance, halogenated phenols are also investigated for their biological activities. Research has shown that some of these compounds can interfere with biological processes, such as mitochondrial energy transfer and the function of thyroid-regulating enzymes. nih.govoup.com Furthermore, halogenated phenols serve as versatile intermediates in organic synthesis. google.com They can be used to create more complex molecules, including herbicides and polymers. google.com The reactivity of the phenolic hydroxyl group and the influence of the halogen substituents on the aromatic ring make them valuable building blocks in synthetic chemistry. researchgate.net
Contextualizing this compound as a Research Subject
This compound sits (B43327) at the intersection of two significant areas of chemical research: highly fluorinated aromatics and halogenated phenols. Its structure embodies the key features of both classes. The dense fluorination, combined with the presence of a chlorine atom and a hydroxyl group, suggests a unique profile of reactivity and physical properties.
As a research subject, this compound is of interest to synthetic chemists as a potential building block for creating more complex fluorinated molecules with applications in pharmaceuticals or materials science. The presence of multiple, different halogen atoms offers possibilities for selective chemical transformations. For environmental scientists, its highly halogenated nature raises questions about its persistence, potential toxicity, and environmental impact, similar to other polyfluorinated compounds (PFCs) and persistent organic pollutants (POPs). acs.orgcoastalwiki.org Therefore, this compound serves as a representative example of a polyhalogenated phenol, providing a platform for fundamental studies into the structure-property relationships and reactivity of this important class of chemical compounds.
Structure
3D Structure
Properties
CAS No. |
14754-07-5 |
|---|---|
Molecular Formula |
C6HClF4O |
Molecular Weight |
200.52 g/mol |
IUPAC Name |
2-chloro-3,4,5,6-tetrafluorophenol |
InChI |
InChI=1S/C6HClF4O/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H |
InChI Key |
FHCKNVODDQWOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Approaches to 2 Chloro 3,4,5,6 Tetrafluorophenol and Analogues
Precursor Chemistry and Starting Materials for Polyfluorinated Phenols
Pentafluorobenzoic acid and its derivatives are readily available and versatile precursors for the synthesis of various polyfluorinated compounds, including tetrafluorophenols. fluorine1.ruwikipedia.org One notable strategy involves the decarboxylative hydroxylation of these acids.
A method has been developed for the synthesis of polyfluorophenols from polyfluoroaromatic acids, which avoids the use of now-restricted materials like hexafluorobenzene (B1203771). fluorine1.ru For instance, 2,3,5,6-tetrafluorophenol (B1216870) can be synthesized from pentafluorobenzoic acid. In this process, pentafluorobenzoic acid is reacted with sodium acetate (B1210297) in a solvent like N,N-dimethyl-formamide (DMF) under reflux conditions. Following this, the addition of a strong acid, such as sulfuric acid, facilitates the final conversion to the desired tetrafluorophenol with high yield and purity. chemicalbook.com
Another approach involves the conversion of the carboxylic acid to a trimethylsilyl (B98337) ester, which then reacts with a zinc salt. fluorine1.ru This forms an intermediate zinc-organic compound, which can then be converted to the target phenol (B47542). fluorine1.ru This method has been successfully applied to produce 2,3,5,6-tetrafluorophenol from 2,3,5,6-tetrafluorobenzoic acid with a reported yield of 76%. fluorine1.ru
Table 1: Synthesis of Tetrafluorophenols from Pentafluorobenzoic Acid Derivatives
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| Pentafluorobenzoic acid | 1. Sodium acetate, DMF 2. Sulfuric acid | 2,3,5,6-Tetrafluorophenol | chemicalbook.com |
| 2,3,5,6-Tetrafluorobenzoic acid | 1. Trimethylchlorosilane 2. Zinc acetate | 2,3,5,6-Tetrafluorophenol | fluorine1.ru |
Isomers of tetrafluorobenzene serve as fundamental building blocks for the regioselective synthesis of tetrafluorophenols. A common strategy involves the initial metallation of the tetrafluorobenzene ring, followed by reaction with an oxygen source.
For example, a method for synthesizing 2,3,5,6-tetrafluorophenol starts with 1,2,4,5-tetrafluorobenzene (B1209435). google.com The process involves the following key steps:
Reaction of 1,2,4,5-tetrafluorobenzene with an organolithium reagent, such as n-butyllithium, in an inert solvent at low temperatures to generate an aryl lithium intermediate.
The aryl lithium intermediate is then reacted with a boric acid ester (e.g., trimethyl borate) at low temperature.
An acidic workup (acid water quenching) yields a mixture of 2,3,5,6-tetrafluorobenzeneboronic acid and its corresponding ester.
Finally, oxidation of this mixture with hydrogen peroxide in an acidic aqueous system produces the target 2,3,5,6-tetrafluorophenol. google.com
Historically, other polyhalogenated aromatic compounds have been employed as precursors. Hexafluorobenzene was a common starting material for pentafluorophenol (B44920), typically involving a reaction with an alkali to substitute a fluorine atom for a hydroxyl group. fluorine1.ru However, the production of hexafluorobenzene often started from hexachlorobenzene, a compound now banned due to its high carcinogenicity, making this route less viable. fluorine1.ru
Bromopentafluorobenzene represents another alternative scaffold. fluorine1.ru It can be used to prepare a Grignard reagent (pentafluorophenyl magnesium bromide), which can then be oxidized to pentafluorophenol. fluorine1.ru Similarly, other mixed halogenated benzenes, such as 1-bromo-2-chloro-5-fluorobenzene, can be used to synthesize corresponding halogenated phenols like 2-chloro-5-fluorophenol (B1586221) through the formation of a Grignard reagent followed by reaction with an electrophilic oxygen source and subsequent hydrolysis. guidechem.com
Core Synthetic Pathways
The introduction of a hydroxyl group onto a polyfluorinated aromatic ring is a key transformation. The primary mechanism governing this process is Nucleophilic Aromatic Substitution (SNAr).
The SNAr mechanism is a fundamental pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr occurs when the aromatic ring is electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups, such as nitro groups or, pertinently, multiple halogen atoms like fluorine. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds in two main steps:
Addition: The nucleophile (e.g., hydroxide (B78521) ion) attacks the carbon atom bearing the leaving group (e.g., a halogen). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing groups, particularly when positioned ortho or para to the site of attack, are crucial for stabilizing the negative charge of this intermediate. masterorganicchemistry.compressbooks.pub
Elimination: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.com
In the context of polyfluoroaromatic compounds, the fluorine atoms themselves act as powerful activating groups for SNAr. Interestingly, in these reactions, fluorine can also serve as the leaving group, with a reactivity order of F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine making the attached carbon more electrophilic, rather than the C-X bond cleavage. masterorganicchemistry.comyoutube.com
The direct displacement of a halogen atom on a polyfluorinated ring with a hydroxyl group can be achieved through hydrolysis using inorganic bases. This is a direct application of the SNAr mechanism where the hydroxide ion (OH⁻) or water acts as the nucleophile.
For example, a classic method for preparing pentafluorophenol involves the reaction of hexafluorobenzene with an alkali (an inorganic base). fluorine1.ru Similarly, chlorobenzene (B131634) can be converted to phenol by heating it with a sodium hydroxide solution under harsh conditions (350 °C). pressbooks.pub In the synthesis of 2,3,5,6-tetrafluorophenol from pentafluorobenzoic acid, sodium acetate, a salt of a weak acid and strong base, acts as the base in the initial decarboxylation and substitution step. chemicalbook.com The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the nucleophilic attack on the highly halogenated ring.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Hydroxylation
Reactions with Alcoholates and Phenoxides
The reaction of polyhalogenated aromatic compounds with nucleophiles like alcoholates and phenoxides is a common method for introducing an oxygen-containing functional group. nih.gov In the context of synthesizing fluorinated phenols, this typically involves the nucleophilic aromatic substitution (SNAr) of a fluorine atom by a hydroxyl group or a precursor.
The kinetics of the reaction between polychlorofluorobenzene derivatives and sodium methoxide (B1231860) in methanol (B129727) have been studied, revealing that the displacement of fluorine is influenced by the electronic effects of the other halogen substituents. rsc.org The high electronegativity of fluorine atoms in a polyfluorinated ring makes the carbon atoms highly electrophilic and susceptible to attack by strong nucleophiles. nih.gov For instance, hexafluorobenzene readily reacts with bases like hydroxides and alcoholates to yield substituted phenols. nih.gov The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, followed by the elimination of a fluoride (B91410) ion to restore aromaticity.
The regioselectivity of these reactions is a key consideration. In many cases of disubstitution on a hexafluorobenzene ring, the incoming groups orient themselves in a para position to each other. nih.gov However, the presence of other halogens, such as chlorine, can influence the position of nucleophilic attack.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a wide range of functional groups. wikipedia.org
Fluorine itself can act as a potent directing group for ortho-metalation. researchgate.net The strong electron-withdrawing nature of fluorine increases the acidity of the ortho-protons, making them susceptible to deprotonation by strong bases. acs.org This has been exploited in the synthesis of various fluorinated compounds. For example, many para-substituted fluorobenzenes can be lithiated ortho to the fluorine atom using lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net
This strategy can be applied to the synthesis of polychlorinated tetrafluorophenols. A suitable precursor, such as a polychlorinated tetrafluorobenzene, could be subjected to directed ortho-metalation, followed by reaction with an oxygen-containing electrophile to introduce the hydroxyl group. The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity and yield.
Decarboxylation Routes for Phenol Formation
Decarboxylation of aromatic carboxylic acids offers another pathway to the formation of phenols. Generally, electron-withdrawing substituents on the aromatic ring facilitate the thermal decarboxylation of benzoic acids. aiche.org For instance, pentafluorobenzoic acid, with its five electron-withdrawing fluorine atoms, undergoes decarboxylation more readily than benzoic acid. aiche.org
A general method for the decarboxylative hydroxylation of benzoic acids has been developed, proceeding at mild temperatures (e.g., 35 °C) via a photoinduced ligand-to-metal charge transfer (LMCT) mechanism involving copper carboxylates. nih.gov This process generates aryl radicals that are subsequently trapped by copper, leading to the formation of the phenol through reductive elimination. nih.gov This method has a broad substrate scope and can be applied to late-stage functionalization. nih.gov
Another approach involves the decarboxylation of perfluorocarboxylic acids in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) in the presence of sodium hydroxide. yuntsg.com This process, which can occur at temperatures between 80 and 120°C, leads to the formation of reactive perfluoroalkyl intermediates that subsequently degrade to fluoride ions. yuntsg.com A patented method for the synthesis of 2,3,5,6-tetrafluorophenol involves the reaction of 2,3,4,5,6-pentafluorobenzoic acid with an inorganic base and a phase transfer catalyst in water to form 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated to the desired phenol. google.com
Organometallic Approaches (e.g., Aryllithium Intermediates and Boric Acid Ester Oxidation)
Organometallic reagents, particularly aryllithium intermediates, are versatile tools in the synthesis of functionalized aromatic compounds. researchgate.net Aryllithium compounds can be prepared by the reaction of an aryl halide with metallic lithium in an ether-containing solvent. google.com These highly reactive species can then be used in a variety of transformations. researchgate.net
A specific application of this approach in the synthesis of fluorinated phenols involves the formation of an aryllithium intermediate from a polyhalogenated benzene (B151609), followed by reaction with a boron-containing electrophile, such as a boric acid ester. google.com The resulting boronic acid or boronic acid ester can then be oxidized to the corresponding phenol. google.com
A patented synthesis for 2,3,5,6-tetrafluorophenol exemplifies this methodology. It involves the reaction of 1,2,4,5-tetrafluorobenzene with an organolithium agent at low temperatures to generate an aryllithium intermediate. This intermediate is then reacted with a boric acid ester, and the resulting 2,3,5,6-tetrafluorobenzeneboronic acid and its ester are oxidized with hydrogen peroxide in an acidic aqueous system to yield the final phenol product. google.com
Phase Transfer Catalysis in Polyfluorinated Phenol Synthesis
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgyoutube.com A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. youtube.comyoutube.com
This methodology has been successfully applied to the synthesis of polyfluorinated phenols. For instance, a method for synthesizing polyfluorinated phenol compounds involves the reaction of a starting compound in a mixed solvent system of an aqueous alkali solution and an aprotic polar solvent, in the presence of a catalyst. google.com Another patented process describes the synthesis of 2,3,5,6-tetrafluorophenol from 2,3,4,5,6-pentafluorobenzoic acid using an inorganic base and a phase transfer catalyst in water. google.com The use of PTC can lead to higher yields and product purity under milder reaction conditions compared to traditional methods. google.comgoogle.com
The selection of the appropriate phase transfer catalyst is crucial for the efficiency of the reaction. Common catalysts used in these syntheses include benzyltriethylammonium chloride, trioctylmethylammonium chloride, dodecyltrimethylammonium (B156365) chloride, and tetradecyltrimethylammonium chloride. google.com
Optimization of Reaction Conditions and Process Efficiency
Solvent Selection and Reaction Temperature Control
The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of 2-Chloro-3,4,5,6-tetrafluorophenol and its analogues, significantly impacting reaction rates, yields, and selectivity.
Solvent Selection:
The solvent plays a multifaceted role in these syntheses. In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often employed because they can solvate cations while leaving anions relatively free, thereby enhancing the nucleophilicity of the attacking species. yuntsg.comnih.gov For instance, the Cu-catalyzed O-arylation of phenols with aryl halides proceeds efficiently in DMSO. nih.gov In decarboxylation reactions of perfluorocarboxylic acids, polar aprotic solvents like DMSO are also effective. yuntsg.com
In organometallic approaches, ether-containing solvents are commonly used for the preparation of aryllithium compounds from aryl halides and metallic lithium. google.com For directed ortho-metalation reactions, the choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. baranlab.org The use of fluorinated benzenes as solvents in organometallic chemistry is also gaining traction as they are often considered non-coordinating. rsc.org
The extraction of phenolic compounds is also highly dependent on the solvent system. A mixture of ethanol (B145695) and water is often found to be highly efficient for extracting a broad range of polyphenols. nih.gov
Reaction Temperature Control:
Temperature control is paramount for achieving desired outcomes and minimizing side reactions. Many of the synthetic steps for fluorinated phenols require specific temperature ranges. For example, the formation of aryllithium intermediates via ortho-metalation or halogen-metal exchange is typically carried out at low temperatures, often between -80 °C and -20 °C, to ensure the stability of the highly reactive organometallic species. google.com
Conversely, decarboxylation reactions often require elevated temperatures. aiche.org However, recent advances have enabled decarboxylative hydroxylation at much milder temperatures. nih.gov The synthesis of 2,3,5,6-tetrafluorophenol via decarboxylation of 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid can be carried out at reflux temperatures around 160 °C. google.com In the synthesis of polyfluorinated phenols via substitution reactions, temperatures can range from 100 to 180 °C. google.com
The optimal temperature can also be influenced by the solvent system. For example, in the extraction of phenolic compounds, the optimal temperature can vary depending on the ethanol concentration in the solvent. nih.gov It is crucial to carefully control the temperature throughout the reaction to maximize the yield of the desired product and prevent thermal degradation or the formation of unwanted byproducts. researchgate.netmdpi.com
Catalyst Systems and Their Influence on Yield and Selectivity
The introduction of a chlorine atom onto the tetrafluorophenol ring to produce this compound requires careful selection of a catalyst to control the position of chlorination and maximize the yield of the desired isomer. While specific data for the direct catalytic chlorination of 2,3,4,5-tetrafluorophenol (B2903041) to yield this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of analogous compounds, such as the chlorination of other phenols and the synthesis of related polyfluorinated phenols.
The regioselective chlorination of phenols is often influenced by the catalyst's ability to direct the electrophilic chlorine to a specific position on the aromatic ring. For instance, in the chlorination of various phenols, sulfur-containing catalysts, in conjunction with a Lewis acid like aluminum or ferric chloride, have demonstrated high para-selectivity. mdpi.com The use of sulphuryl chloride as the chlorinating agent in these systems can lead to quantitative yields of chlorophenols with high regioselectivity. mdpi.com For example, the chlorination of phenol and 2-chlorophenol (B165306) in the presence of certain poly(alkylene sulfide)s resulted in 4-chlorophenol (B41353) and 2,4-dichlorophenol (B122985) as the major products in yields of 94.8% and 95.4%, respectively. researchgate.net
In the context of synthesizing fluorinated phenols, phase transfer catalysis has proven effective. A patented method for the preparation of 2,3,5,6-tetrafluorophenol, an isomer of the precursor to the target compound, utilizes a phase transfer catalyst. The process involves the reaction of 2,3,4,5,6-pentafluorobenzoic acid with an inorganic base in water, catalyzed by a phase transfer catalyst such as benzyltriethylammonium chloride, to yield 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated. This method reports a high yield of 88% for the final 2,3,5,6-tetrafluorophenol product with a purity of 99.1%.
While direct catalytic data for the synthesis of this compound is scarce, the principles of regioselective chlorination and phase transfer catalysis in analogous systems provide a strong foundation for developing a synthetic strategy. The choice of catalyst, whether a sulfur-containing compound to direct chlorination or a phase transfer catalyst to facilitate the reaction, would be critical in achieving high yield and selectivity.
Table 1: Illustrative Catalyst Systems for the Synthesis of Chlorinated and Fluorinated Phenols
| Starting Material | Catalyst System | Chlorinating/Reacting Agent | Product | Yield (%) | Selectivity/Purity |
| Phenol | Poly(alkylene sulfide) / AlCl₃ | SO₂Cl₂ | 4-Chlorophenol | 94.8 | High para-selectivity |
| 2-Chlorophenol | Poly(alkylene sulfide) / AlCl₃ | SO₂Cl₂ | 2,4-Dichlorophenol | 95.4 | High para-selectivity |
| 2,3,4,5,6-Pentafluorobenzoic Acid | Benzyltriethylammonium chloride | NaOH, then acid | 2,3,5,6-Tetrafluorophenol | 88 | 99.1% Purity |
This table is generated based on data from analogous reactions and serves to illustrate the influence of different catalyst systems. Specific data for the direct synthesis of this compound is not available in the provided search results.
Isolation and Purification Techniques for Polyfluorinated Phenols
Following the synthesis of this compound and its analogs, the crude product mixture often contains unreacted starting materials, isomers, and other byproducts. Therefore, effective isolation and purification techniques are essential to obtain the desired compound in high purity. Common methods employed for the purification of polyfluorinated phenols include recrystallization, chromatography, and solid-phase extraction.
Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For polyhalogenated phenols, a variety of solvents and solvent mixtures can be considered. Common choices include heptanes/ethyl acetate, methanol/water, and acetone/water. The process generally involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by the gradual cooling of the solution to induce crystallization of the pure compound.
Chromatographic techniques are powerful tools for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purification of polyfluorinated phenols, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly utilized.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a prevalent method for the separation of chlorinated phenols. For instance, a study on the separation of chlorinated phenols utilized a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at an alkaline pH. The separation of isomers can be particularly challenging, and specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity for fluorinated compounds based on their fluorine content.
Gas Chromatography (GC): GC is suitable for the analysis and purification of volatile and thermally stable compounds like polyfluorinated phenols. The separation of polychlorinated biphenyl (B1667301) (PCB) congeners, which are structurally related to the target compound, has been achieved using capillary columns with methyl silicone stationary phases.
Solid-Phase Extraction (SPE) is another effective method for sample cleanup and purification. This technique involves passing a solution containing the analyte through a solid sorbent, which retains the target compound or the impurities. The choice of sorbent is critical and depends on the properties of the compound and the matrix. For phenolic compounds, both normal-phase and reversed-phase SPE can be employed. In reversed-phase SPE, a nonpolar sorbent is used to retain nonpolar compounds from a polar solvent, while in normal-phase SPE, a polar sorbent retains polar compounds from a nonpolar solvent.
Table 2: Overview of Purification Techniques for Halogenated Phenols
| Purification Technique | Principle | Typical Application for Halogenated Phenols | Key Parameters |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid crude products. | Solvent system, cooling rate. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of isomers and purification of small to medium scale samples. | Column type (e.g., C18, PFP), mobile phase composition, pH. |
| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of purity and separation of volatile isomers. | Column type, temperature program. |
| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte or impurities onto a solid sorbent. | Sample cleanup, removal of interfering substances. | Sorbent type (e.g., C18, silica), eluting solvent. |
The selection of the most appropriate purification strategy will depend on the specific impurities present in the crude product, the desired level of purity, and the scale of the synthesis. A combination of these techniques may be necessary to achieve the required purity for this compound.
Chemical Reactivity, Functionalization, and Derivatization of 2 Chloro 3,4,5,6 Tetrafluorophenol
Influence of Fluorine and Chlorine Substituents on Aromatic Reactivity
The fluorine and chlorine atoms attached to the phenolic ring of 2-Chloro-3,4,5,6-tetrafluorophenol exert profound effects on its reactivity. These effects are primarily categorized as electronic and steric.
Electronic Effects on Phenolic Acidity and Nucleophilicity
The acidity of a phenol (B47542) is determined by the stability of the corresponding phenoxide ion formed after deprotonation. Electron-withdrawing groups on the aromatic ring increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it. Both fluorine and chlorine are electronegative atoms that exhibit a negative inductive effect (-I effect), pulling electron density from the aromatic ring. vaia.com
Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect. vaia.com However, the acidity of halophenols is not solely dependent on the inductive effect. Halogens also exhibit a positive mesomeric effect (+M effect) or resonance effect, where their lone pairs of electrons are donated to the aromatic ring. For fluorine, this +M effect is more pronounced than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. In the case of para-substituted phenols, the +M effect of fluorine can partially counteract its strong -I effect, making p-fluorophenol less acidic than p-chlorophenol. quora.comreddit.com In p-chlorophenol, the larger size of the chlorine atom allows for more effective electron delocalization in the anion, stabilizing it and making it a stronger acid. vaia.comquora.com
For this compound, the cumulative electron-withdrawing nature of the four fluorine atoms and one chlorine atom significantly increases its acidity compared to phenol. The pKa of phenol is approximately 9.99, while the estimated pKa for this compound is around 5.1–5.5. vulcanchem.com This substantial increase in acidity is a direct consequence of the powerful inductive effects of the multiple halogen substituents, which stabilize the resulting phenoxide ion.
The nucleophilicity of the aromatic ring in this compound is greatly diminished. The high electron density withdrawal by the five halogen atoms makes the ring electron-deficient and therefore less susceptible to electrophilic attack. Conversely, this electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution.
Steric Hindrance Considerations in Aromatic Substitutions
Steric hindrance plays a crucial role in directing the regioselectivity of aromatic substitution reactions. In this compound, the positions ortho to the hydroxyl group (positions 2 and 6) are occupied by a chlorine atom and a fluorine atom, respectively. These bulky halogen atoms can impede the approach of incoming reagents, particularly large ones.
This steric crowding can influence which halogen is substituted in nucleophilic aromatic substitution reactions. The relative size of the substituents and the attacking nucleophile will determine the favored site of attack. For instance, a bulky nucleophile might preferentially attack a less sterically hindered position.
Nucleophilic Substitution Reactions of the Phenolic Ring
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAAr) reactions. This is a primary pathway for its functionalization and derivatization.
Regioselective Substitution Patterns (Ortho, Meta, Para)
In polyhalogenated aromatic compounds, the position of nucleophilic attack is influenced by the activating and directing effects of the substituents. Generally, in nucleophilic aromatic substitution, the positions para and ortho to a strong activating group (like a nitro group) are favored. In the case of polyhalogenated phenols, the hydroxyl group is an activating group, but the halogen atoms themselves are deactivating towards electrophilic substitution but activating and directing for nucleophilic substitution.
For polyfluorinated aromatic compounds, nucleophilic substitution often occurs at the para position to an existing substituent. For instance, in the reaction of 5,6,7,8-tetrafluoro-2-ethoxycarbonylchromone with primary amines, substitution occurs at the 7-position (para to the ether oxygen of the pyrone ring). researchgate.net This preference is attributed to the stabilization of the Meisenheimer intermediate.
In this compound, the position para to the hydroxyl group (position 4) is occupied by a fluorine atom. This position is often the most susceptible to nucleophilic attack due to the combined electronic effects of the hydroxyl group and the surrounding fluorine atoms.
Displacement of Halogen Atoms by Diverse Nucleophiles
The halogen atoms on the ring of this compound can be displaced by a variety of nucleophiles. The ease of displacement generally follows the order F > Cl > Br > I in activated aromatic systems, which is the reverse of the order for alkyl halides. This is because the rate-determining step in SNAAr is the attack of the nucleophile to form the Meisenheimer complex, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack.
Common nucleophiles used in these reactions include:
Hydroxides: To introduce another hydroxyl group.
Alkoxides and Phenoxides: To form ethers.
Thiols: To form thioethers.
Amines: To form arylamines.
The reaction conditions, such as the solvent, temperature, and the nature of the nucleophile, can influence the outcome and regioselectivity of the substitution. For example, reactions of 1,2-difluoro-4,5-dinitrobenzene (B1590526) with amines in dimethylformamide (DMF) showed that fluorine atoms were displaced in preference to the nitro groups. researchgate.net
Reactivity Towards Amines and Formation of Polyfluoroarylamines
The reaction of this compound with amines is a key method for the synthesis of polyfluoroarylamines. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the amine acts as the nucleophile and displaces one of the halogen atoms on the aromatic ring. The regioselectivity of this reaction is important, and as mentioned, the para-position to the hydroxyl group is often the most reactive site.
The reactivity of the amine is also a factor. Primary and secondary amines are common nucleophiles. The reaction of 5,6,7,8-tetrafluoro-2-ethoxycarbonylchromone with primary amines in aprotic polar solutions resulted in the ipso-substitution of the 7-fluorine atom to form 7-alkyl(aryl)amino-5,6,8-trifluorochromones. researchgate.net This highlights the propensity for amine nucleophiles to displace fluorine in such activated systems.
The formation of polyfluoroarylamines from halogenated precursors is a well-established synthetic strategy. For example, the reaction of 2,4-dichloroquinazoline (B46505) with amines leads to the regioselective substitution of the chlorine at the 4-position, yielding 2-chloro-4-aminoquinazolines. nih.gov While this is a different heterocyclic system, the principles of nucleophilic aromatic substitution are similar.
Reactions Involving the Phenolic Hydroxyl Group
The hydroxyl group is the most reactive site for many transformations, typically after deprotonation to the corresponding phenoxide, which is a potent nucleophile.
The phenolic hydroxyl group of this compound can be readily converted into an ester. This transformation is typically achieved by reacting the phenol with an acyl halide or a carboxylic acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. pdx.edu The resulting fluorinated phenol esters are valuable intermediates in organic synthesis. For example, the reaction with benzoyl chloride in the presence of pyridine yields 2-chloro-3,4,5,6-tetrafluorophenyl benzoate. pdx.edu Similarly, trifluoroacetic anhydride can be used to prepare the corresponding trifluoroacetate (B77799) ester. pdx.edu
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Product |
| This compound | Acetyl chloride | 2-Chloro-3,4,5,6-tetrafluorophenyl acetate (B1210297) |
| This compound | Benzoyl chloride | 2-Chloro-3,4,5,6-tetrafluorophenyl benzoate |
| This compound | Trifluoroacetic anhydride | 2-Chloro-3,4,5,6-tetrafluorophenyl trifluoroacetate |
Etherification of this compound is a common functionalization strategy. The Williamson ether synthesis, involving the reaction of the sodium or potassium salt of the phenol with an alkyl halide (e.g., methyl iodide, ethyl bromide), is a standard method to produce alkyl aryl ethers. Furthermore, the highly activated nature of other polyfluorinated aromatic rings allows the phenoxide of this compound to act as a nucleophile in nucleophilic aromatic substitution (SNAr) reactions. For instance, reaction with hexafluorobenzene (B1203771) or decafluorobiphenyl (B1670000) can lead to the formation of complex polyfluorinated diaryl ethers. nih.gov These reactions are foundational in creating fluorinated poly(aryl thioethers) and their oxygen analogs. nih.gov
Table 2: Examples of Etherification Reactions
| Reactant | Reagent | Product | Reaction Type |
| This compound | Methyl iodide (in presence of base) | 1-Chloro-2-methoxy-3,4,5,6-tetrafluorobenzene | Williamson Ether Synthesis |
| This compound | Benzyl (B1604629) bromide (in presence of base) | 1-(Benzyloxy)-2-chloro-3,4,5,6-tetrafluorobenzene | Williamson Ether Synthesis |
| This compound | Hexafluorobenzene (in presence of base) | 2-Chloro-3,4,5,6-tetrafluoro(pentafluorophenoxy)benzene | Nucleophilic Aromatic Substitution |
The nucleophilic character of this compound allows it to participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions, typically acid-catalyzed, can lead to the formation of various structures. For example, reaction with ketones can produce bisphenol derivatives, which are important monomers for polymers. Analogous reactions with chlorophenols have been studied, where condensation can lead to larger molecular assemblies. uva.nl The traditional pathway for many carbonyl condensation reactions involves enolate chemistry; however, phenols can serve as the nucleophilic component in related transformations. researchgate.net
Table 3: Potential Condensation Reactions with Carbonyls
| Carbonyl Compound | Expected Product Type |
| Formaldehyde | Bridged bis(this compound) |
| Acetone | Bisphenol A analogue |
| Benzaldehyde | Diphenylmethane derivative |
Advanced Chemical Transformations and Derivative Synthesis
Beyond simple functionalization of the hydroxyl group, this compound can be used as a building block for more complex molecules through carbon-carbon bond-forming reactions and cyclizations.
The carbon-chlorine bond in this compound is a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex aryl architectures. researchgate.net For these reactions, the phenolic hydroxyl group is often protected (e.g., as a methyl or benzyl ether) to prevent interference. Reactions such as the Suzuki-Miyaura coupling with aryl boronic acids, Stille coupling with organostannanes, and Sonogashira coupling with terminal alkynes can be employed to form new C-C bonds at the 2-position. researchgate.net These methods are crucial for synthesizing polyfluoro-substituted biaryls, which are significant in medicinal chemistry and materials science. researchgate.net
Table 4: Examples of Cross-Coupling Reactions (with protected phenol)
| Coupling Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-3,4,5,6-tetrafluorophenol derivative |
| Stille | Tributyl(vinyl)stannane | 2-Vinyl-3,4,5,6-tetrafluorophenol derivative |
| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-3,4,5,6-tetrafluorophenol derivative |
This compound and its derivatives can be utilized in cyclization reactions to generate fluorinated fused heterocyclic systems. The phenol can act as an O-nucleophile in intramolecular or intermolecular reactions to form oxygen-containing heterocycles. For example, a derivative of the phenol bearing a suitable electrophilic side chain could undergo intramolecular cyclization to form a substituted benzofuran. Intermolecularly, it can react with bifunctional reagents. A notable example is the reaction of phenols with nitrostilbenes, which can lead to naphthodihydrofurans through a sequence of addition and cyclization. nih.gov Such strategies provide access to novel polycondensed, O-heterocycles. nih.gov Similarly, reaction with appropriate precursors could lead to the formation of fused systems like chromenes or other fluorinated heterocycles which are of interest in medicinal chemistry. researchgate.net
Table 5: Potential Cyclization Reactions for Heterocycle Synthesis
| Reactant Partner | Resulting Fused System |
| Propargyl bromide (followed by intramolecular cyclization) | Fluorinated Benzofuran |
| α,β-Unsaturated ketone (e.g., via Pechmann condensation) | Fluorinated Coumarin/Chromene |
| Substituted nitrostilbene | Fluorinated Naphthodihydrofuran |
Preparation of Polymer-Supported Phenol Derivatives
A review of the available scientific literature did not yield specific methods or detailed research findings regarding the preparation of polymer-supported derivatives of this compound. While methodologies exist for the synthesis of polymer-supported analogues of similar fluorinated phenols, such as 2,3,5,6-tetrafluorophenol (B1216870), no direct information was found for the immobilization of this compound onto a polymer backbone. nih.govcmu.edusigmaaldrich.commdpi.comgoogle.com
The development of polymer-supported reagents is a significant area in synthetic chemistry, often aimed at simplifying reaction workups and enabling the recycling of valuable or toxic reagents. These solid-phase reagents typically involve attaching a reactive molecule, such as a phenol, to a polymer matrix. This can be achieved through various chemical linkage strategies.
In the case of related compounds like 2,3,5,6-tetrafluorophenol, polymer-supported versions have been developed for use in chemical library synthesis. nih.gov These "activated resins" facilitate acylation and the generation of sulfonamides, reacting with a range of nucleophiles. nih.gov General techniques for creating high-loading polymer supports, such as those based on ring-opening metathesis polymerization (ROMP), have also been described and could theoretically be adapted for the immobilization of various functional molecules. cmu.edu
However, without specific studies on this compound, any discussion of its polymer-supported derivatives would be speculative. The presence of the chlorine atom in addition to the four fluorine atoms on the phenyl ring could influence its reactivity and the conditions required for successful immobilization compared to its non-chlorinated counterpart.
Further research would be necessary to establish viable synthetic routes for the preparation of polymer-supported this compound and to characterize the properties and potential applications of such a material.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3,4,5,6 Tetrafluorophenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2-Chloro-3,4,5,6-tetrafluorophenol, ¹⁹F, ¹H, and ¹³C NMR are particularly informative.
¹⁹F NMR for Fluorine Environment Analysis
¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds. In this compound, the four fluorine atoms are in chemically non-equivalent environments, which should result in four distinct signals in the ¹⁹F NMR spectrum. The chemical shifts are influenced by the electronic effects of the neighboring substituents—the chlorine atom, the hydroxyl group, and the other fluorine atoms.
The fluorine atom at C3, being ortho to the electron-donating hydroxyl group (via resonance) and the electron-withdrawing chlorine atom, will have a distinct chemical shift compared to the other fluorine atoms. The fluorine at C6, also in an ortho position to the hydroxyl group, will be influenced differently due to the absence of an adjacent chlorine. The fluorines at C4 and C5 (meta and para to the hydroxyl group, respectively) will also exhibit unique chemical shifts.
In addition to chemical shifts, the ¹⁹F NMR spectrum will display complex coupling patterns due to spin-spin interactions (J-coupling) between the different fluorine nuclei. Coupling is also expected between the fluorine nuclei and the aromatic proton. The magnitude of these coupling constants provides valuable information about the through-bond proximity of the coupled nuclei. nrel.gov
Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Major Coupling Interactions |
| F-3 | More deshielded | F-4, H-aromatic |
| F-4 | Intermediate | F-3, F-5 |
| F-5 | Intermediate | F-4, F-6 |
| F-6 | More shielded | F-5, H-aromatic |
Note: This table is predictive and based on the analysis of related fluorinated phenols. Actual experimental values may vary.
¹H NMR for Proton Resonance and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two main resonances: one for the hydroxyl proton (-OH) and one for the aromatic proton.
The chemical shift of the hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding. nih.gov In a non-polar solvent like CDCl₃, the -OH peak is typically observed as a broad singlet.
The aromatic proton, being surrounded by fluorine atoms, will appear as a complex multiplet due to coupling with the adjacent fluorine nuclei (at C3 and C6). The magnitude of the proton-fluorine coupling constants (JHF) is typically in the range of a few Hertz. For comparison, the aromatic proton in 2,3,5,6-tetrafluorophenol (B1216870) appears around 6.64 ppm. chemicalbook.com The presence of the chlorine atom in this compound is expected to have a minor influence on the chemical shift of the distant aromatic proton.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -OH | Variable (typically 4.5-7.0) | Broad Singlet | - |
| Aromatic-H | ~6.7 | Multiplet | J(H,F) couplings |
Note: This table is predictive. The exact chemical shift and multiplicity of the aromatic proton will depend on the resolution of the J(H,F) couplings.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected, one for each carbon atom in the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the attached substituents.
Carbons bonded to fluorine will exhibit large one-bond carbon-fluorine couplings (¹JCF), which can be a useful diagnostic tool. The carbon attached to the hydroxyl group (C1) and the carbon attached to the chlorine atom (C2) will also have characteristic chemical shifts. The chemical shifts of the remaining carbons (C3-C6) will be influenced by the combined electronic effects of the hydroxyl, chloro, and fluoro substituents.
Predicted ¹³C NMR data for 4-chlorophenol (B41353) shows the carbon attached to chlorine at approximately 129 ppm and the carbon attached to the hydroxyl group at around 155 ppm. hmdb.ca In this compound, the additional fluorine substituents are expected to significantly shift these values.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Influencing Factors |
| C1 | ~150-155 | -OH group, ortho -Cl and -F |
| C2 | ~125-130 | -Cl group, ortho -OH and -F |
| C3 | ~135-145 (split by ¹JCF) | -F group, ortho -Cl and -F |
| C4 | ~130-140 (split by ¹JCF) | -F group, meta -OH and -Cl |
| C5 | ~135-145 (split by ¹JCF) | -F group, para -Cl |
| C6 | ~140-150 (split by ¹JCF) | -F group, ortho -OH |
Note: This table is predictive and based on general substituent effects and data from related compounds. Large C-F coupling constants will result in splitting of the signals for C3, C4, C5, and C6.
Multi-dimensional NMR Techniques for Complex Structures
For complex molecules like this compound and its derivatives, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals and complex coupling patterns. Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguous signal assignment.
An HSQC experiment would correlate the aromatic proton signal with the signal of the carbon to which it is attached, confirming the assignment of the aromatic C-H carbon. An HMBC experiment would show correlations between the aromatic proton and carbons that are two or three bonds away. This would be particularly useful in assigning the quaternary carbons (C1, C2, C3, C4, C5, and C6) by observing their correlations with the aromatic proton. Similarly, correlations from the hydroxyl proton in the HMBC spectrum can help in assigning the carbons near the hydroxyl group. These techniques are instrumental in piecing together the complete chemical structure of complex fluorinated molecules. rsc.orgbldpharm.com
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups and the aromatic ring. The NIST WebBook provides an IR spectrum for the similar compound 2,3,5,6-tetrafluorophenol, which serves as a good reference. nist.gov
O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically broadened by intermolecular hydrogen bonding. youtube.com
C-H Stretching: A weak absorption band may be observed around 3000-3100 cm⁻¹ for the aromatic C-H stretch.
C=C Stretching: Aromatic ring C=C stretching vibrations usually appear in the region of 1450-1600 cm⁻¹.
C-O Stretching: The stretching vibration of the C-O bond of the phenol (B47542) is expected to appear in the range of 1180-1260 cm⁻¹.
C-F Stretching: Strong absorption bands due to C-F stretching are characteristic of fluorinated compounds and are typically found in the 1000-1400 cm⁻¹ region. The multiple fluorine atoms in the molecule will likely result in several strong bands in this region.
C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H | Stretching (H-bonded) | 3200-3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000-3100 | Weak |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong |
| C-O | Stretching | 1180-1260 | Strong |
| C-F | Stretching | 1000-1400 | Strong, Multiple Bands |
| C-Cl | Stretching | 600-800 | Medium |
Note: This table is based on characteristic group frequencies and data from related halogenated phenols. rsc.orgscielo.brresearchgate.net
Raman Spectroscopy for Molecular Vibrations and Symmetry
For this compound, the Raman spectrum is expected to exhibit distinct peaks corresponding to the vibrations of its constituent bonds. The substitution pattern on the aromatic ring lowers its symmetry, which theoretically makes more vibrational modes Raman active. Key vibrational modes for this compound include the O-H stretch, C-O stretch, C-Cl stretch, C-F stretches, and various aromatic ring vibrations.
Analysis of related halogenated phenols allows for the prediction of characteristic Raman shifts for this compound. The high electronegativity of the fluorine atoms significantly influences the electronic distribution and bond strengths within the molecule, leading to shifts in vibrational frequencies compared to non-fluorinated analogues.
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Description |
| O-H Stretch | 3500-3600 | A relatively broad band characteristic of the hydroxyl group. Its position can be sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | ~3070 | A weak vibration corresponding to the single C-H bond on the aromatic ring. |
| Aromatic Ring Stretch (C=C) | 1500-1650 | Multiple bands indicating the stretching vibrations within the benzene ring. |
| C-O Stretch | 1200-1300 | Stretching vibration of the carbon-oxygen bond of the phenol. |
| C-F Stretch | 1000-1200 | Strong bands resulting from the stretching of the four carbon-fluorine bonds. |
| C-Cl Stretch | 600-800 | A distinct band corresponding to the carbon-chlorine bond stretch. |
The precise positions and intensities of these bands provide a unique spectroscopic fingerprint for the molecule, allowing for its identification and structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass. nih.govthermofisher.com The molecular formula of this compound is C₆HClF₄O. vulcanchem.com
Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum of this compound will show two distinct molecular ion peaks separated by approximately 2 Da, with a characteristic intensity ratio of about 3:1. chemguide.co.uk HRMS can easily resolve these isotopic peaks and provide their exact masses, confirming the presence of a single chlorine atom.
Table 2: Exact Mass Data for this compound Isotopologues
| Isotopologue Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) | Isotopic Abundance (%) |
| C₆H¹⁶O³⁵Cl¹⁹F₄ | 200 | 199.9684 | ~75.8 |
| C₆H¹⁶O³⁷Cl¹⁹F₄ | 202 | 201.9655 | ~24.2 |
This high mass accuracy is crucial for distinguishing the target compound from other potential molecules that may have the same nominal mass but different elemental compositions.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, after the initial ionization to form the molecular ion (M⁺), the ion often undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure. libretexts.org
For this compound, the fragmentation is guided by the stability of the resulting ions and radicals. The presence of the aromatic ring and electronegative halogens dictates the primary fragmentation pathways.
Key expected fragmentation patterns include:
Loss of Chlorine: Cleavage of the C-Cl bond is a common pathway, resulting in a fragment ion at [M-Cl]⁺. This is often a significant peak in the spectrum.
Loss of Carbon Monoxide (CO): Phenolic compounds can undergo rearrangement and lose a neutral CO molecule, leading to a fragment at [M-CO]⁺.
Isotopic Peaks: Any fragment containing the chlorine atom will also exhibit the characteristic 3:1 isotopic pattern, aiding in its identification. chemguide.co.ukdocbrown.info
Table 3: Predicted Key Fragments for this compound in MS
| Fragment Ion | Description | Predicted m/z for ³⁵Cl | Predicted m/z for ³⁷Cl |
| [C₆HClF₄O]⁺ | Molecular Ion (M⁺) | 199.97 | 201.97 |
| [C₆HF₄O]⁺ | Loss of Cl radical | 165.00 | 165.00 |
| [C₅HClF₄]⁺ | Loss of neutral CO | 171.97 | 173.97 |
| [C₅HF₄]⁺ | Loss of Cl and CO | 137.00 | 137.00 |
The combination of the molecular ion's exact mass and this predictable fragmentation pattern provides unambiguous confirmation of the structure of this compound.
X-ray Diffraction Analysis
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Molecular Geometry and Conformation
Single crystal X-ray diffraction (SCXRD) analysis allows for the precise determination of a molecule's structure at the atomic level. nih.gov While a specific crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted based on the structures of closely related compounds, such as chloropentafluorobenzene (B146365) (C₆F₅Cl) and para-dichlorotetrafluorobenzene (p-C₆F₄Cl₂). nih.govbohrium.com
The structure consists of a planar benzene ring substituted with four fluorine atoms, one chlorine atom, and a hydroxyl group. The high degree of halogenation is expected to cause minor distortions in the planarity of the benzene ring and influence bond lengths due to steric and electronic effects.
Table 4: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value | Description |
| C-C Bond Length (Aromatic) | 1.38 - 1.40 Å | Typical aromatic C-C bond lengths, slightly altered by halogen substitution. |
| C-F Bond Length | ~1.33 - 1.35 Å | Shorter than a C-Cl bond due to fluorine's high electronegativity. |
| C-Cl Bond Length | ~1.71 - 1.73 Å | Standard bond length for a chlorine atom attached to an aromatic ring. |
| C-O Bond Length | ~1.36 Å | Characteristic of a phenolic C-O bond. |
| C-C-C Bond Angle | ~120° | Angles within the aromatic ring, with slight deviations due to substituent effects. |
This detailed structural information is fundamental to understanding the molecule's chemical reactivity and physical properties.
Elucidation of Intermolecular Interactions in the Solid State
In the solid state, molecules of this compound are held together in a crystal lattice by a network of intermolecular interactions. bohrium.com The nature and geometry of these interactions dictate the crystal packing and ultimately influence the material's bulk properties.
Key intermolecular interactions expected in the crystal structure include:
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and can interact with the electronegative fluorine or oxygen atoms of neighboring molecules, forming robust O-H···F or O-H···O bonds.
π–π Stacking: The electron-deficient nature of the tetrafluorinated aromatic ring, caused by the strong electron-withdrawing effect of the fluorine atoms, promotes π–π stacking interactions with adjacent rings. These interactions contribute to the stability of the layered structures within the crystal. nih.gov
The interplay of these directional forces—hydrogen bonding, halogen bonding, and π-π stacking—results in a highly organized and stable three-dimensional supramolecular architecture. nih.gov
Hydrogen Bonding Networks
The primary and most dominant intermolecular interaction expected in this compound is the hydrogen bond originating from the hydroxyl group. This interaction can occur both intermolecularly, forming networks between adjacent molecules, and potentially intramolecularly with the adjacent chlorine atom.
Theoretical and spectroscopic investigations into 2-halophenols suggest the possibility of weak intramolecular hydrogen bonding in 2-chlorophenol (B165306). rsc.org This interaction, however, is often in competition with the formation of stronger intermolecular hydrogen bonds with other phenol molecules or other hydrogen bond acceptors. In the solid state, it is highly probable that this compound molecules would engage in extensive intermolecular O-H···O hydrogen bonding, creating chains or more complex networks. This type of interaction is a cornerstone of the crystal engineering of phenols, often directing the primary structural motifs. nih.gov
The presence of four electron-withdrawing fluorine atoms on the aromatic ring would significantly increase the acidity of the phenolic proton, thereby strengthening its capacity as a hydrogen bond donor. This enhanced acidity would favor the formation of robust intermolecular hydrogen bonds. Computational studies on other halogenated phenols have shown that the binding energies of such hydrogen bonds are substantial, indicating their critical role in the stabilization of the crystal lattice.
| Interaction Type | Donor | Acceptor | Potential for Network Formation |
| Intermolecular Hydrogen Bond | Phenolic -OH | Phenolic Oxygen | High (Chains, Dimers, etc.) |
| Intramolecular Hydrogen Bond | Phenolic -OH | ortho-Chlorine | Possible, but likely weak |
π-π Stacking Interactions
Aromatic rings, such as the tetrafluorinated benzene ring in this compound, can engage in π-π stacking interactions. These interactions are a result of electrostatic and dispersion forces between the electron clouds of adjacent rings. The electron-withdrawing nature of the fluorine and chlorine atoms significantly reduces the electron density of the aromatic ring, creating a "π-acidic" character.
This π-acidity can lead to favorable stacking interactions with other aromatic systems. In the crystal structure of derivatives containing chlorofluorophenyl groups, π-π stacking interactions are indeed observed, with centroid-to-centroid distances indicative of significant attractive forces. usm.mynih.gov For instance, in (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, a centroid-to-centroid distance of 3.5629 (18) Å is reported, which is well within the range for effective π-π stacking. nih.gov
| Stacking Geometry | Interacting Moieties | Typical Distance (Å) |
| Parallel-displaced | Chlorotetrafluorophenyl rings | ~3.3 - 3.8 |
| T-shaped | Edge of one ring to the face of another | ~4.5 - 5.5 |
Halogen Bonding Interactions
Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic center (a "σ-hole") and interacts with a nucleophile. In this compound, both chlorine and fluorine atoms are potential participants in halogen bonding.
The chlorine atom at the 2-position is a potential halogen bond donor. The electron-withdrawing environment of the perfluorinated ring would enhance the positive character of the σ-hole on the chlorine atom, making it a more effective halogen bond donor. It could interact with nucleophilic sites on adjacent molecules, such as the oxygen atom of the hydroxyl group or even the π-system of a neighboring aromatic ring. Studies on dihalogenated phenols have highlighted the significant role of Cl···Cl and other halogen···halogen contacts in directing the crystal architecture. nih.gov
Fluorine atoms, being highly electronegative, are generally weak halogen bond donors. However, under certain circumstances, particularly when attached to a strongly electron-withdrawing framework, they can participate in such interactions. chemistryviews.org More commonly, the fluorine atoms in this compound would act as halogen bond acceptors, interacting with electrophilic regions of other molecules. The interplay between hydrogen bonding and halogen bonding is a key feature in the structural chemistry of halogenated compounds, often leading to complex and robust supramolecular assemblies. nih.gov
| Halogen Bond Donor | Halogen Bond Acceptor | Potential Interaction Type |
| C-Cl | Oxygen, Fluorine, π-system | Cl···O, Cl···F, Cl···π |
| C-F | Oxygen, Chlorine | F···O, F···Cl |
Computational and Theoretical Investigations of this compound: A Detailed Analysis
Despite a comprehensive search of scientific literature and databases, no specific computational and theoretical investigations focusing solely on the chemical compound this compound were found.
While extensive research exists on the computational analysis of various halogenated phenols, including chlorinated and fluorinated analogues, studies specifically detailing the quantum chemical calculations, electronic structure, molecular properties, and reactivity descriptors for this compound are not publicly available at this time.
The provided outline requests a thorough examination of this specific compound through various computational methods. This would typically involve:
Computational and Theoretical Investigations of 2 Chloro 3,4,5,6 Tetrafluorophenol
Analysis of Molecular Orbitals and Reactivity Descriptors:
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution:An MEP map would visually represent the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.
While the principles and methodologies for these investigations are well-established in computational chemistry, their specific application to 2-Chloro-3,4,5,6-tetrafluorophenol has not been documented in the accessible scientific literature.
Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline. Further experimental or computational research would be required to generate the specific data needed to fulfill the scope of this inquiry.
Fukui Functions for Identification of Reactive Sites
Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. These functions, derived from conceptual density functional theory (DFT), indicate the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for the identification of electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) centers.
For an electrophilic attack (loss of an electron), the relevant Fukui function, f⁻(r), is calculated. For a nucleophilic attack (gain of an electron), the corresponding function is f⁺(r). A higher value of the Fukui function at a particular atomic site suggests a higher reactivity towards the respective type of attack.
While a specific Fukui function analysis for this compound is not available in the reviewed literature, studies on other chlorinated aromatic compounds, such as 2-Chloro-4,6-Diphenyl-1,3,5-Triazine, have successfully employed DFT to analyze their reactive sites. harbinengineeringjournal.com For this compound, it is anticipated that the phenolic oxygen would be a primary site for electrophilic attack due to its lone pairs of electrons. The carbon atoms of the aromatic ring, influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, would likely be susceptible to nucleophilic attack.
Table 1: Predicted Reactive Sites in this compound based on General Principles
| Atomic Site | Predicted Reactivity | Rationale |
|---|---|---|
| Phenolic Oxygen | High susceptibility to electrophilic attack | Presence of lone pair electrons |
Simulation of Reaction Mechanisms and Pathways
The simulation of reaction mechanisms provides a molecular-level understanding of chemical transformations, including the identification of transient species and the energetic landscape of the reaction.
Transition State Characterization and Activation Energy Calculations
The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Characterizing the transition state and calculating the activation energy (the energy difference between the reactants and the transition state) are fundamental to understanding reaction kinetics.
Specific transition state characterizations and activation energy calculations for reactions involving this compound were not found in the surveyed literature. However, computational studies on related halogenated phenols provide a framework for how such investigations would be conducted. For instance, research on the co-crystallization of 4-halo-2,3,5,6-tetrafluorophenols with amines involved geometry optimization of the resulting phenate anions at the MP2(Full) level of theory, which is a precursor step to locating transition states for subsequent reactions. nih.gov
Reaction Coordinate Analysis
A reaction coordinate analysis maps the energetic profile of a reaction as it progresses from reactants to products. This analysis helps to visualize the pathway of a chemical transformation and to understand the sequence of bond-breaking and bond-forming events.
Detailed reaction coordinate analyses for this compound are not presently available. Such an analysis would be crucial for understanding, for example, its deprotonation in the presence of a base or its participation in nucleophilic substitution reactions.
Computational Studies on Intermolecular Interactions
The intermolecular interactions of this compound are expected to be complex, involving a combination of halogen bonding, hydrogen bonding, and various π-interactions.
Quantification of Halogen Bonding and Anion-π Interactions
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of the phenate anion of a halophenol, the aromatic ring can participate in anion-π interactions, which are attractive forces between an anion and an electron-deficient π-system.
A detailed study on the co-crystals of 4-iodo- and 4-bromo-2,3,5,6-tetrafluorophenol (B157915) provides significant insight into these interactions. nih.govresearchgate.net Upon deprotonation by cyclic amines, the resulting 4-halotetrafluorophenate anion was found to engage in notable halogen bonding. For example, in the pyrrolidinium (B1226570) iodotetrafluorophenate salt, the oxygen atom of the phenate forms a halogen bond with the iodine atom of an adjacent anion, with a bond length of 3.043(1) Å, which is 87% of the sum of the van der Waals radii. nih.govresearchgate.net This study also computationally optimized the geometry of the phenate anion and performed Natural Bond Orbital (NBO) analyses to support the experimental findings. nih.govresearchgate.net
Table 2: Halogen Bond Parameters in a Related 4-Iodotetrafluorophenate Salt
| Interacting Atoms | Bond Length (Å) | Percentage of van der Waals Radii Sum |
|---|---|---|
| I···O | 3.043(1) | 87% |
Data from the study of pyrrolidinium iodotetrafluorophenate. nih.govresearchgate.net
It is plausible that the 2-chloro-3,4,5,6-tetrafluorophenate anion would also exhibit halogen bonding, although the strength of the interaction involving chlorine is typically weaker than that of iodine.
Investigation of Lone Pair-π Interactions and Supramolecular Assembly
Lone pair-π interactions occur between an electron-rich lone pair and an electron-deficient π-system. These, along with other noncovalent forces, drive the self-assembly of molecules into ordered supramolecular structures in the solid state.
The investigation of 4-halotetrafluorophenol salts revealed intricate supramolecular assemblies. nih.govresearchgate.net In the case of salts formed with secondary amines, hydrogen bonding between the ammonium (B1175870) protons and the phenate oxygen atoms leads to the formation of dimeric structures. nih.govresearchgate.net In some instances, these hydrogen-bonded dimers are further linked by intermolecular halogen bonds, creating extended networks. For the piperidinium (B107235) salt of 4-bromotetrafluorophenol, the structure propagates into a linear, hydrogen-bonded polymer, which is further organized by Br···Br interactions. nih.gov These findings underscore the cooperative nature of hydrogen and halogen bonding in directing the supramolecular architecture. nih.govresearchgate.net While specific data for this compound is unavailable, similar principles of hydrogen bonding, halogen bonding, and π-interactions would govern its solid-state packing.
Applications of 2 Chloro 3,4,5,6 Tetrafluorophenol in Chemical Synthesis and Materials Science
Role as a Key Intermediate in Organic Synthesis
The distinct reactivity of its various functional groups makes 2-Chloro-3,4,5,6-tetrafluorophenol a valuable intermediate for the synthesis of complex molecules. The hydroxyl group can be readily converted into ethers and esters, while the halogen substituents provide sites for nucleophilic aromatic substitution and cross-coupling reactions. This multi-faceted reactivity is crucial for the construction of intricate molecular architectures.
Fluorinated building blocks are essential components in the synthesis of modern pharmaceuticals, agrochemicals, and advanced materials, often imparting enhanced stability, bioavailability, and unique electronic properties. This compound acts as a precursor to a variety of these specialized building blocks. For instance, it can be used to introduce the 2-chloro-3,4,5,6-tetrafluorophenoxy moiety into a target molecule, a group that can significantly alter the parent molecule's physical and biological properties. The synthesis of such building blocks often involves the strategic manipulation of the hydroxyl and chloro groups, allowing for sequential and controlled chemical transformations.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Illustrative Reagents | Resulting Functional Group | Potential Application Areas |
|---|---|---|---|
| Etherification | Alkyl Halide, Base | Aryl Ether | Pharmaceuticals, Liquid Crystals |
| Esterification | Acyl Chloride, Base | Aryl Ester | Agrochemicals, Polymers |
| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Substituted Phenol (B47542) | Dyes, Specialty Chemicals |
| Cross-Coupling Reactions | Boronic Acids, Palladium Catalyst | Biaryl Compounds | Organic Electronics, Fine Chemicals |
The synthesis of complex polyfluorinated compounds often requires starting materials with a high degree of functionalization and predictable reactivity. The chloro and fluoro substituents on the aromatic ring of this compound exhibit different reactivities, which can be exploited for selective chemical modifications. This differential reactivity is a key advantage in multi-step syntheses, enabling the construction of complex molecules with a high degree of precision. For example, the carbon-chlorine bond is generally more susceptible to nucleophilic attack than the carbon-fluorine bonds, allowing for selective displacement of the chlorine atom while preserving the fluorinated core.
Utilization in Polymer Chemistry and Materials Development
The incorporation of fluorine into polymers is a well-established strategy for enhancing their thermal stability, chemical inertness, and hydrophobicity. This compound can be utilized as a monomer or a modifying agent in the creation of advanced fluorinated polymers and resins with tailored properties.
Phenolic resins are a class of robust thermosetting polymers. By incorporating fluorinated phenols like this compound into the polymer backbone, it is possible to significantly enhance their intrinsic properties. The strong carbon-fluorine bonds contribute to increased thermal stability, making the resulting resins suitable for high-temperature applications. Furthermore, the low surface energy associated with fluorinated compounds leads to a marked increase in hydrophobicity, which is advantageous for applications requiring resistance to moisture and harsh chemical environments.
Table 2: Anticipated Property Enhancements of Fluorinated Phenolic Resins
| Property | Expected Enhancement | Underlying Scientific Principle |
|---|---|---|
| Thermal Stability | Increased | High bond dissociation energy of the C-F bond. |
| Hydrophobicity | Increased | Low surface energy of the fluorinated molecular surface. |
| Chemical Resistance | Increased | The inertness of the C-F bond towards chemical attack. |
| Dielectric Constant | Decreased | The low polarizability of the C-F bond. |
This compound can serve as a monomer in polymerization reactions to produce novel fluorinated polymers. For instance, it can undergo nucleophilic aromatic substitution polymerization to form poly(aryl ether)s. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, facilitating the polymerization process. The resulting polymers are expected to possess high thermal stability, excellent chemical resistance, and low dielectric constants, making them attractive for applications in the electronics and aerospace industries.
In the field of combinatorial chemistry, solid-phase synthesis is a cornerstone for the rapid generation of large libraries of chemical compounds for high-throughput screening. Activated resins play a crucial role in this process by facilitating the efficient coupling of molecular building blocks. While specific literature on resins derived from this compound is scarce, the analogous compound, 2,3,5,6-tetrafluorophenol (B1216870), has been successfully used to prepare activated resins for amide bond formation in peptide synthesis. The electron-withdrawing fluorine atoms make the tetrafluorophenoxy group an excellent leaving group, thereby promoting the acylation reaction. It is conceivable that a resin based on this compound could offer similar or modulated reactivity, providing a valuable tool for the synthesis of compound libraries.
Development of Functional Materials and Specialty Chemicals
Contribution to the Synthesis of Agrochemical Intermediates
While direct synthetic routes employing this compound for specific agrochemical intermediates are not widely published, the established use of its parent compound, 2,3,5,6-tetrafluorophenol, provides a strong indication of its potential in this field. 2,3,5,6-Tetrafluorophenol is recognized as a key intermediate in the synthesis of various agrochemicals. chemimpex.com Its utility stems from the ability of the tetrafluorophenyl moiety to enhance the properties of the final active ingredient.
The synthesis of agrochemical intermediates often involves the reaction of the phenolic hydroxyl group. For instance, etherification reactions can be used to link the tetrafluorophenyl group to other molecular fragments. The introduction of a chlorine atom at the 2-position, as in this compound, would be expected to influence the reactivity of the hydroxyl group and provide an additional site for chemical modification. This could allow for the creation of a diverse range of intermediates for novel herbicides, fungicides, and insecticides. The chlorine atom could also play a role in the steric and electronic properties of the resulting molecules, potentially leading to new modes of action or improved selectivity.
Below is a table of related compounds and their roles in the synthesis of agrochemical intermediates.
| Compound Name | Role in Synthesis |
| 2,3,5,6-Tetrafluorophenol | A key intermediate in the synthesis of various agrochemicals. chemimpex.com |
| This compound | A potential precursor for novel agrochemical intermediates. |
Exploration in the Synthesis of Components for Electronic Materials
The field of electronic materials heavily relies on compounds with tailored properties, and fluorinated molecules play a crucial role in this area. chemimpex.com Highly fluorinated aromatic compounds are integral to the synthesis of liquid crystals, fluorinated polymers, and other advanced materials for semiconductors and insulating layers. chemimpex.com The parent compound, 2,3,5,6-tetrafluorophenol, is noted for its application in the development of such materials. chemimpex.com
The synthesis of components for electronic materials often involves leveraging the unique electronic properties of the fluorinated aromatic ring. For instance, in the synthesis of liquid crystals, the high polarity and low polarizability of the C-F bond are advantageous. beilstein-journals.orgbeilstein-journals.org The tetrafluorophenyl group can be incorporated into the core structure of a liquid crystal molecule, influencing its dielectric anisotropy and other mesomorphic properties. The addition of a chlorine atom in this compound introduces another polar group, which could be used to fine-tune these properties further.
The hydroxyl group of this compound provides a reactive handle for incorporating this moiety into larger molecular architectures, such as polymers. Fluorinated polymers are known for their exceptional thermal stability and chemical resistance, making them suitable for high-performance applications in the electronics industry. chemimpex.com The synthetic pathways to these materials could involve polymerization reactions where this compound or its derivatives are used as monomers.
The table below lists compounds relevant to the synthesis of electronic material components.
| Compound Name | Role in Synthesis |
| 2,3,5,6-Tetrafluorophenol | A building block for fluorinated polymers and other advanced materials for electronics. chemimpex.com |
| Fluorinated Tolanes | Used in the synthesis of liquid crystals with high dielectric anisotropy. researchgate.net |
| This compound | A potential component for synthesizing novel liquid crystals and high-performance polymers. |
Future Research Directions and Emerging Trends in 2 Chloro 3,4,5,6 Tetrafluorophenol Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of highly halogenated phenols has traditionally relied on methods that pose environmental and safety challenges, such as the use of hazardous reagents and high-temperature conditions. acs.orgdigitellinc.com The future of 2-Chloro-3,4,5,6-tetrafluorophenol synthesis is geared towards aligning with the principles of green chemistry, minimizing waste, energy consumption, and the use of toxic substances. nih.gov
Key innovations are expected in several areas:
Alternative Solvents and Reaction Conditions: A significant shift is underway from conventional volatile organic solvents to greener alternatives. Research is exploring the use of water, supercritical fluids, or deep eutectic solvents for the synthesis of fluorinated compounds. acs.org Microwave-assisted synthesis is also a promising energy-efficient method that can dramatically reduce reaction times from hours to minutes. nih.gov
Mechanochemistry: Solid-state synthesis, or mechanochemistry, offers a path to eliminate bulk solvent use entirely. A mechanochemical protocol for aromatic nucleophilic fluorination using potassium fluoride (B91410) (KF) has been developed, which is rapid, efficient, and can be performed under ambient conditions without the need for inert atmospheres or toxic, high-boiling solvents. nih.gov Adapting such solvent-free approaches for the synthesis of polychlorofluorophenols represents a major step towards sustainability.
Electrochemical Methods: Electrochemical fluorination, an alternative to using harsh chemical fluorinating agents, is gaining traction as a more environmentally benign process. nih.gov This technique uses electricity to drive the fluorination reaction, potentially reducing waste and improving safety. digitellinc.com
Atom Economy and Feedstock Sourcing: Future syntheses will prioritize atom economy, maximizing the incorporation of starting material atoms into the final product. There is also a growing interest in sourcing starting materials from renewable biomass, moving away from petrochemical feedstocks. acs.org
These green methodologies aim to make the production of this compound and related compounds more cost-effective, safer, and environmentally responsible, thereby broadening their accessibility for industrial and research applications.
Advanced Catalyst Development for Selective Functionalization
The dense halogenation of this compound presents a significant challenge for selective functionalization. The C-F bonds are notoriously strong, and the presence of multiple potential reaction sites (the C-Cl bond, four different C-F bonds, and the C-O bond) requires highly sophisticated catalytic systems to achieve regioselectivity.
Emerging trends in catalysis are focused on overcoming these hurdles:
C-F Bond Activation: A primary goal is the selective activation and transformation of a single C-F bond. Transition metal complexes, particularly those based on nickel and palladium, have shown promise in catalyzing cross-coupling reactions of fluoro-aromatics. nih.gov These methods allow for the replacement of a fluorine atom with new carbon-carbon or carbon-heteroatom bonds. Future work will focus on developing catalysts that can distinguish between the electronically different C-F bonds on the tetrafluorophenyl ring.
Photoredox Catalysis: Visible-light photoredox catalysis is a rapidly developing field that offers mild conditions for activating strong chemical bonds. nih.gov This approach can generate radical intermediates from organofluorine compounds, enabling hydrodefluorination or cross-coupling reactions under gentle conditions, which is a key advantage for complex molecule synthesis. acs.org
Directed C-H Functionalization: While the aromatic ring of this compound lacks a C-H bond, this strategy is relevant for its derivatives. Catalytic systems that use a directing group to guide a reaction to a specific C-H bond are becoming increasingly powerful and could be applied to functionalized versions of the title compound. rsc.org
I(I)/I(III) Catalysis: Iodine-based catalysis has been effectively used for the para-selective dearomative fluorination of phenols. acs.orgnih.gov While this specific application introduces fluorine, the underlying principles of using hypervalent iodine catalysts could be adapted for other selective transformations of the phenol (B47542) ring system.
The table below summarizes some advanced catalytic strategies applicable to the functionalization of fluorinated aromatic compounds.
| Catalytic Strategy | Metal/Catalyst Type | Target Bond | Reaction Type | Potential Advantage |
| Cross-Coupling | Nickel, Palladium | C-F, C-Cl | C-C, C-N, C-O bond formation | Builds molecular complexity by replacing halogens. nih.gov |
| Photoredox Catalysis | Organic Dyes, Iridium, Ruthenium | C-F | Hydrodefluorination, Allylation | Mild, light-driven reactions, avoids harsh reagents. nih.gov |
| Dearomative Fluorination | I(I)/I(III) Catalysis (e.g., p-Iodotoluene) | C=C (in Phenol) | Vicinal Difluorination | Access to non-aromatic, densely functionalized rings. acs.orgnih.gov |
| Hydrodefluorination (HDF) | Rhodium, Palladium | C-F | Fluorine replacement with Hydrogen | Selective synthesis of partially fluorinated aromatics. nih.gov |
The development of these catalysts is crucial for unlocking the full synthetic potential of this compound, allowing it to be used as a versatile scaffold for creating a wide range of complex molecules.
Exploration of Novel Supramolecular Assemblies Involving Fluorinated Phenols
Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a key area for future applications of this compound. The molecule's combination of a strong hydrogen-bond donor (the phenol -OH group) and multiple halogen-bond donors (one chlorine and four fluorine atoms) makes it an exceptional candidate for designing complex, self-assembling architectures through crystal engineering. digitellinc.comnih.gov
The primary non-covalent interactions that will be explored are:
Halogen Bonding: The halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgdigitellinc.com The strength of this bond generally follows the trend I > Br > Cl > F. acs.org In this compound, both the chlorine and fluorine atoms can act as halogen bond donors, with the chlorine forming stronger interactions. This allows for tunable and directional control over crystal packing, which is essential for creating materials with specific properties. nih.govnih.gov
Hydrogen Bonding: The phenolic hydroxyl group is a powerful hydrogen bond donor. It can interact with acceptors on other molecules or form very strong charge-assisted hydrogen bonds (PhOH···PhO⁻) with its own conjugate base (phenolate). nih.gov This phenol–phenolate (B1203915) heterosynthon is a robust motif for building ionic cocrystals. nih.gov
π-π Stacking: The electron-deficient perhalogenated aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems, providing another tool for directing self-assembly.
By programming these diverse non-covalent interactions, researchers can design novel crystalline materials, liquid crystals, and gels. The interplay between strong hydrogen bonds and weaker, but highly directional, halogen bonds could lead to the formation of intricate and functional supramolecular polymers and frameworks. nih.gov
Integration into Responsive and Adaptive Chemical Systems
"Smart" materials that can change their properties in response to external stimuli are at the forefront of materials science. This compound is a prime candidate for integration into such responsive and adaptive systems due to its inherent chemical handles that can react to changes in pH, light, or other triggers. researchgate.netacs.orgmdpi.com
pH-Responsive Systems: The phenolic hydroxyl group is naturally pH-sensitive. At low pH, it is protonated (-OH), while at higher pH, it deprotonates to form a phenolate anion (-O⁻). This change in ionization can be harnessed to trigger significant macroscopic changes. By incorporating this compound as a monomer into a polymer chain, it is possible to create hydrogels that swell or shrink, materials that assemble or disassemble, or nanocarriers that release a payload in response to a specific pH change. nih.gov The high acidity of the fluorinated phenol compared to non-fluorinated analogues allows for responsiveness in a specific and tunable pH range.
Photo-responsive Materials: The aromatic ring serves as a scaffold for attaching photo-responsive units, such as azobenzenes. The properties of these photoswitches, including their isomerization behavior, can be modulated by the electronic effects of the halogen substituents. digitellinc.comnih.gov Research has shown that fluorinated and chlorinated groups can enhance the photo-switching performance of azobenzene-containing polymers. nih.gov By incorporating this compound into a polymer backbone with a photoswitch, materials can be designed that change shape, color, or surface properties upon irradiation with light. acs.orgnih.gov
Covalent Adaptable Networks (CANs): The future of adaptive materials lies in creating robust polymer networks that can rearrange their connections, enabling properties like self-healing or malleability. The functional groups of this compound could be used to create dynamic covalent bonds within a polymer network. Light can be used as a stimulus to trigger these bond exchanges, leading to materials with "living" characteristics that can be reshaped or repaired on demand. nih.gov
The integration of this highly functionalized phenol into polymers and other molecular systems opens a pathway to advanced materials with programmable and adaptive behaviors for applications in drug delivery, sensing, and soft robotics.
Synergistic Approaches Combining Experimental and Computational Studies
The complexity of highly halogenated molecules necessitates a close collaboration between experimental synthesis and computational modeling. Predicting the outcome of a reaction, understanding the nature of non-covalent interactions, or designing a material with specific properties is greatly accelerated by theoretical calculations. This synergistic approach is a dominant trend in modern chemical research. rsc.org
Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) and other ab initio calculations are powerful tools for understanding reaction mechanisms. acs.orgnih.gov For this compound, computational models can predict which C-F bond is most susceptible to nucleophilic attack, calculate the energy barriers for different catalytic cycles, and help rationalize the observed regioselectivity in functionalization reactions. This predictive power guides experimental efforts, saving time and resources.
Modeling Supramolecular Assemblies: Computational chemistry is indispensable for understanding and predicting how molecules will assemble in the solid state. Calculations can determine the strength and geometry of hydrogen and halogen bonds, model the electrostatic potential surface of the molecule to identify interaction sites, and predict the stability of different crystal packing arrangements. nih.gov This allows for the rational design of cocrystals and other supramolecular materials before their synthesis is attempted.
Designing Functional Materials: The properties of new materials, such as the electronic and optical properties of a polymer or the responsiveness of a smart material, can be predicted through simulation. acs.orgnih.gov For example, DFT studies can assess how incorporating fluorine atoms affects the electronic band gap and charge transport properties of a semiconducting polymer. nih.gov This synergy allows for the in silico design and screening of candidate molecules, focusing experimental work on the most promising systems.
The table below outlines the complementary roles of experimental and computational methods in advancing the chemistry of this compound.
| Research Area | Experimental Methods | Computational Methods | Synergistic Outcome |
| Synthesis | Reaction optimization, product characterization (NMR, MS) | DFT calculations of reaction pathways and transition states. acs.org | Rational design of synthetic routes and catalysts. |
| Catalysis | Catalyst screening, kinetic studies, yield determination | Modeling catalyst-substrate interactions, calculating activation energies. | Faster development of highly selective and efficient catalysts. |
| Supramolecular Chemistry | X-ray crystallography, NMR, ITC, DSC | Molecular electrostatic potential (MEP) maps, QTAIM, NCIplot analysis, crystal structure prediction. | Design of novel materials with predictable structures and properties. |
| Responsive Materials | Polymer synthesis, characterization of stimuli response (e.g., swelling, spectroscopy) | Molecular dynamics (MD) simulations of polymer chains, TD-DFT for excited states. | Understanding the molecular basis of responsiveness to guide material design. |
This integrated approach, where computational prediction and mechanistic insight guide experimental discovery, will be the engine driving future innovations in the chemistry of this compound.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-3,4,5,6-tetrafluorophenol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on a phenol precursor. For example, fluorination of 2-chlorophenol derivatives using SF₄ or KF under high-temperature conditions (150–200°C) can introduce fluorine atoms at positions 3,4,5,5. Chlorination may precede fluorination via Cl₂ gas or SO₂Cl₂ in acidic media. Catalysts like Lewis acids (e.g., AlCl₃) or phase-transfer agents (e.g., tetrabutylammonium bromide) improve regioselectivity . Key Variables :
- Temperature: Excess heat may lead to dehalogenation or ring degradation.
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency.
- Yield Optimization: Pilot studies suggest yields of 60–75% under inert atmospheres (N₂/Ar).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- GC-MS : Retention time and fragmentation patterns (e.g., m/z peaks for Cl⁻ and F⁻ loss) confirm molecular identity.
- NMR : ¹⁹F NMR detects fluorination patterns (δ -110 to -160 ppm for aromatic F), while ¹H NMR identifies phenolic -OH (δ 5–6 ppm, broad) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 270 nm) assess purity (>98% typical for research-grade material).
Data Table :
| Technique | Key Peaks/Parameters | Reference Standard |
|---|---|---|
| GC-MS | Molecular ion [M]⁺ = 216.5 g/mol | Fluorobenzene |
| ¹H NMR (DMSO-d6) | δ 6.8 (s, 1H, aromatic) | TMS |
| ¹⁹F NMR | δ -145.2 (q, J = 12 Hz) | CFCl₃ |
Q. What are the key physicochemical properties relevant to experimental handling?
- Answer :
- Solubility : Moderately soluble in DCM, THF, and DMSO; poorly soluble in water (<0.1 g/L at 25°C).
- Stability : Hygroscopic; store under inert gas at -20°C to prevent hydrolysis.
- pKa : ~8.2 (phenolic -OH), influencing reactivity in aqueous conditions .
Advanced Research Questions
Q. How do electronic effects of chlorine and fluorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of -Cl and -F groups deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxyl group. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) require higher temperatures (80–100°C) due to reduced electron density. Computational studies (DFT) show a Hammett σₚ value of +0.23 for -Cl and +0.43 for -F, indicating strong meta-directing effects .
Q. What strategies resolve contradictions in reported catalytic activity for dehalogenation reactions?
- Methodological Answer : Discrepancies arise from:
- Catalyst Choice : Ni(0) catalysts favor C-Cl bond cleavage, while Pd/C may reduce C-F bonds.
- Solvent Effects : DMF stabilizes intermediates, but EtOH increases side reactions.
Case Study : A 2024 study compared NaBH₄/NiCl₂ (80% C-Cl reduction) vs. H₂/Pd (30% yield with F loss). Mitigate contradictions by standardizing solvent systems and catalyst loadings .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding with cytochrome P450 enzymes (e.g., CYP2E1). The chloro group shows hydrophobic interactions with Leu241, while fluorine forms hydrogen bonds with Ser138 .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (LogBB = -0.5) and hepatic metabolism (t₁/₂ = 4.2 hrs).
Data Contradiction Analysis
Key Research Gaps
- Synthetic Scalability : Current methods lack efficiency for gram-scale production.
- Ecotoxicology : Limited data on aquatic toxicity (e.g., LC₅₀ for Daphnia magna).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
